Cas no 852314-02-4 (4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine)
4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1-(2,4-difluorophenyl)pyrazolo[3,4-d]pyrimidine
- WS-00786
- DB-305501
- 852314-02-4
- E72007
- SCHEMBL839701
- AKOS006033052
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- Inchi: 1S/C11H5ClF2N4/c12-10-7-4-17-18(11(7)16-5-15-10)9-2-1-6(13)3-8(9)14/h1-5H
- InChI Key: NVPDXIIHGBXKKI-UHFFFAOYSA-N
- SMILES: ClC1=C2C=NN(C3C=CC(=CC=3F)F)C2=NC=N1
Computed Properties
- Exact Mass: 266.0170802Da
- Monoisotopic Mass: 266.0170802Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 43.6Ų
4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM481625-100mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 95%+ | 100mg |
$374 | 2023-02-17 | |
| Chemenu | CM481625-250mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 95%+ | 250mg |
$693 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1266393-100mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 96% | 100mg |
$420 | 2024-06-05 | |
| Aaron | AR01KZOV-100mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 96% | 100mg |
$375.00 | 2023-12-14 | |
| 1PlusChem | 1P01KZGJ-100mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 98% | 100mg |
$342.00 | 2024-04-21 | |
| A2B Chem LLC | BA57891-1mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 98 | 1mg |
$73.00 | 2024-04-19 | |
| A2B Chem LLC | BA57891-2mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 98 | 2mg |
$86.00 | 2024-04-19 | |
| A2B Chem LLC | BA57891-3mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 98 | 3mg |
$105.00 | 2024-04-19 | |
| A2B Chem LLC | BA57891-5mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 98 | 5mg |
$118.00 | 2024-04-19 | |
| A2B Chem LLC | BA57891-10mg |
4-CHLORO-1-(2,4-DIFLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |
852314-02-4 | 98 | 10mg |
$135.00 | 2024-04-19 |
4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Introduction to 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 852314-02-4)
4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, identified by the CAS number 852314-02-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule belongs to the pyrazolopyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and structural properties. The presence of both chloro and difluorophenyl substituents enhances its pharmacological potential, making it a valuable candidate for further investigation in medicinal chemistry.
The structural framework of 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine consists of a fused pyrazole and pyrimidine ring system, which is known to exhibit a wide range of biological effects. Pyrazolopyrimidines have been extensively studied for their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific substitution pattern in this compound, particularly the chloro group at the 4-position and the 2,4-difluorophenyl moiety at the 1-position, contributes to its unique chemical and biological properties.
In recent years, there has been a growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has emerged as a promising candidate in this context. Its ability to interact with various biological targets makes it an attractive molecule for drug design. The difluorophenyl group, in particular, has been shown to enhance metabolic stability and binding affinity, which are critical factors in drug development.
One of the most compelling aspects of 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is its potential as an inhibitor of protein kinases, which are key enzymes involved in numerous cellular processes. Aberrant kinase activity is often associated with diseases such as cancer, making kinase inhibitors a major focus of modern drug discovery. Preclinical studies have demonstrated that derivatives of pyrazolopyrimidines can effectively modulate kinase activity by binding to their active sites. The structural features of this compound suggest that it may possess similar inhibitory properties.
Furthermore, the chloro group in the molecule can serve as a handle for further chemical modifications. This allows for the synthesis of analogues with tailored biological activities. Medicinal chemists often employ such modifications to optimize potency, selectivity, and pharmacokinetic profiles. The versatility of 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine makes it a valuable starting point for generating libraries of compounds for high-throughput screening.
The synthesis of 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and cyclization processes are commonly employed. The availability of high-quality starting materials and reagents is crucial for achieving successful synthesis. Recent advancements in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one with greater efficiency and scalability.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine and its biological targets. These studies provide insights into binding affinities, enzyme kinetics, and potential side effects. By leveraging computational tools such as molecular dynamics simulations and docking algorithms, researchers can predict the behavior of this compound in vivo before conducting expensive wet-lab experiments.
The pharmacological profile of 4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is still being elucidated through ongoing research. Initial studies suggest that it may exhibit anti-proliferative effects on cancer cell lines by inhibiting key signaling pathways. Additionally, its potential anti-inflammatory properties have been explored in preclinical models. These findings highlight its therapeutic promise and justify further investigation into its mechanisms of action.
In conclusion, 852314-02-4 plays a pivotal role in modern drug discovery due to its unique structural features and biological potential. Its ability to modulate kinase activity and other cellular processes makes it a compelling candidate for developing new therapeutic agents. As research continues to uncover its pharmacological properties, 852314-02-5 will likely find applications in treating various diseases.
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